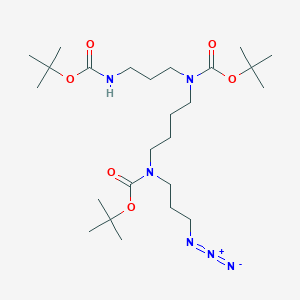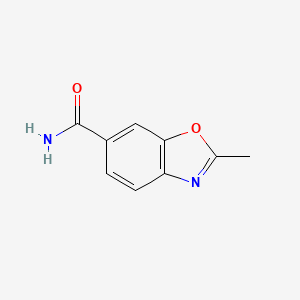
1,3-Dimethylimidazolium methyl-phosphonate, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylimidazolium methyl-phosphonate, 98% (DMP) is an important organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 166–168 °C. DMP is a quaternary ammonium compound that has been used in a variety of biochemical, physiological, and medical research applications. It is also used as a reagent in organic synthesis.
科学的研究の応用
1,3-Dimethylimidazolium methyl-phosphonate, 98% has been used in a variety of scientific research applications, including biochemical, physiological, and medical research. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on cells and tissues. It has also been used to study the effects of environmental toxins on cells and tissues. 1,3-Dimethylimidazolium methyl-phosphonate, 98% has also been used in the synthesis of small molecules, such as peptides and nucleotides.
作用機序
The mechanism of action of 1,3-Dimethylimidazolium methyl-phosphonate, 98% is not fully understood. It is believed that 1,3-Dimethylimidazolium methyl-phosphonate, 98% binds to proteins and other molecules in the cell, which results in changes in the structure and function of the proteins and other molecules. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dimethylimidazolium methyl-phosphonate, 98% are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an effect on cell membrane permeability and cell signaling pathways. It has also been shown to have an effect on cell metabolism and energy production.
実験室実験の利点と制限
The main advantage of using 1,3-Dimethylimidazolium methyl-phosphonate, 98% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also a relatively safe compound to use in laboratory experiments. However, it has a limited solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a cool, dark place.
将来の方向性
There are a number of potential future directions for research using 1,3-Dimethylimidazolium methyl-phosphonate, 98%. These include investigating its effects on other biochemical and physiological processes, such as cell metabolism and energy production. Additionally, further research could be conducted to investigate its effects on drug metabolism and drug delivery. Additionally, further research could be conducted to investigate its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use as a diagnostic agent.
合成法
1,3-Dimethylimidazolium methyl-phosphonate, 98% can be synthesized from 1-methyl-3-methylimidazolium chloride (MMIC) and methyl-phosphonate. The reaction is conducted in the presence of a base, such as potassium tert-butoxide, and is usually conducted at temperatures between 40 and 80 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by vacuum distillation.
特性
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl-dioxido-oxo-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N2.CH5O3P/c2*1-6-3-4-7(2)5-6;1-5(2,3)4/h2*3-5H,1-2H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQWYOKVPSTRNH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.CN1C=C[N+](=C1)C.CP(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylimidazolium methylphosphonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)




![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)






